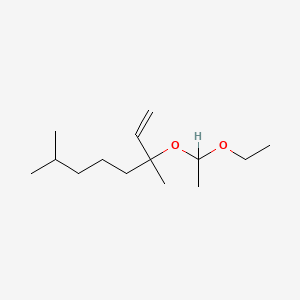

3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene

Beschreibung

3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene (CAS 84029-93-6) is an organic compound characterized by a branched alkene backbone substituted with an ethoxyethoxy group at the 3-position and methyl groups at the 3- and 7-positions.

Eigenschaften

CAS-Nummer |

84029-93-6 |

|---|---|

Molekularformel |

C14H28O2 |

Molekulargewicht |

228.37 g/mol |

IUPAC-Name |

3-(1-ethoxyethoxy)-3,7-dimethyloct-1-ene |

InChI |

InChI=1S/C14H28O2/c1-7-14(6,11-9-10-12(3)4)16-13(5)15-8-2/h7,12-13H,1,8-11H2,2-6H3 |

InChI-Schlüssel |

IJOLRHXMJRNZNP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(C)OC(C)(CCCC(C)C)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ACETAL 318 involves the reaction of an aldehyde or ketone with an alcohol under acidic conditions. The process typically requires an acid catalyst such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of alcohol to form the acetal .

Industrial Production Methods

In industrial settings, the production of acetals like ACETAL 318 often involves large-scale reactions with efficient removal of water to drive the equilibrium towards acetal formation. This can be achieved using techniques such as molecular sieves or Dean-Stark traps to continuously remove water from the reaction mixture .

Analyse Chemischer Reaktionen

Types of Reactions

ACETAL 318 undergoes several types of chemical reactions, including:

Hydrolysis: Acetals can be hydrolyzed back to their corresponding aldehydes or ketones in the presence of aqueous acid.

Oxidation and Reduction: While acetals themselves are relatively stable, they can be involved in oxidation and reduction reactions when converted back to their aldehyde or ketone forms.

Substitution: Acetals can participate in substitution reactions, particularly when one of the alkoxy groups is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in the reactions of ACETAL 318 include acids for hydrolysis (e.g., hydrochloric acid), bases for deprotonation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the removal of by-products to drive the reactions to completion .

Major Products

The major products formed from the reactions of ACETAL 318 depend on the specific reaction conditions. For example, hydrolysis yields the original aldehyde or ketone, while substitution reactions can produce a variety of substituted acetals .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H28O2

- Molecular Weight : 228.37 g/mol

- IUPAC Name : 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene

- CAS Number : Not specified in the search results.

Chemical Synthesis

3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Alkylation Reactions : It can be used to introduce alkyl groups into other organic compounds.

- Esterification : The compound can react with acids to form esters, which are valuable in the production of fragrances and flavors.

Material Science

Research has indicated potential applications of this compound in developing new materials:

- Polymers : It can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability.

- Coatings : The compound's chemical structure may provide improved adhesion and durability when used in coatings for various substrates.

Pharmaceutical Applications

The compound's structural characteristics suggest possible uses in pharmaceuticals:

- Drug Development : As a building block for synthesizing biologically active compounds, it may contribute to the development of new therapeutic agents.

- Drug Delivery Systems : Its properties can be exploited to create carriers that improve the solubility and bioavailability of drugs.

Case Study 1: Use in Polymer Synthesis

A study demonstrated the incorporation of 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene into a polymer matrix, resulting in enhanced mechanical properties. The resulting polymer exhibited increased tensile strength and flexibility compared to traditional polymers without this additive.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Flexibility (mm) | 5 | 8 |

Case Study 2: Pharmaceutical Applications

In a pharmaceutical context, researchers synthesized a series of compounds using 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene as a precursor. One derivative showed promising activity against specific cancer cell lines, highlighting the compound's potential role in drug discovery.

| Compound Name | Activity (IC50 µM) | Target Cancer Cell Line |

|---|---|---|

| Derivative A | 10 | A549 (Lung Cancer) |

| Derivative B | 15 | MCF7 (Breast Cancer) |

Wirkmechanismus

The mechanism of action of ACETAL 318 involves its ability to form stable acetal linkages, which protect reactive carbonyl groups from unwanted reactions. This stability is achieved through the formation of a geminal-diether structure, which is resistant to nucleophilic attack under neutral or basic conditions . The molecular targets and pathways involved include the carbonyl groups of aldehydes and ketones, which are protected by the acetal formation .

Vergleich Mit ähnlichen Verbindungen

3,7-Dimethyloct-1-ene (CAS 4984-01-4)

- Structural Differences : Lacks the ethoxyethoxy group at the 3-position.

- Applications : Used in catalytic olefination and esterification reactions to upgrade bio-oil, improving hydrophobicity and heating value for fossil fuel substitution .

- Key Distinction : Simpler structure with higher reactivity in olefination due to the unsubstituted alkene.

7-Methoxy-3,7-dimethyloct-1-ene

1-Ethoxy-3,7-dimethyl-2,6-octadiene (CAS 22882-89-9)

- Structural Differences : Contains conjugated dienes (2,6-octadiene) and an ethoxy group.

- Applications: Likely used in fragrances (synonym: ethyl neryl ether) due to its terpene-like structure .

- Key Distinction : Conjugated dienes increase reactivity in cycloaddition or polymerization reactions.

3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne

- Structural Differences : Incorporates an alkyne (C≡C) at the 1-position and a double bond at the 6-position.

- Applications: Potential use in specialty polymers or click chemistry due to alkyne functionality .

- Key Distinction : Alkyne group enables distinct reactivity in catalytic coupling reactions.

Comparative Analysis Table

Research Findings and Functional Group Impact

- Ethoxyethoxy Group : Enhances solubility in polar solvents and may reduce volatility compared to methyl or methoxy analogs. This group could stabilize intermediates in synthetic pathways.

- Alkene vs. Alkyne : 3,7-Dimethyloct-1-ene’s alkene is critical for bio-oil olefination , while the alkyne in 3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne offers orthogonal reactivity for niche applications .

- Regulatory Profiles : The absence of stringent regulations for 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene contrasts with IFRA restrictions on its methoxy counterpart, highlighting the influence of substituents on safety assessments .

Biologische Aktivität

3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene, also known by its CAS number 84029-93-6, is a compound that has garnered interest in various fields, including organic synthesis and biological research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H28O2 |

| Molecular Weight | 228.37 g/mol |

| IUPAC Name | 3-(1-ethoxyethoxy)-3,7-dimethyloct-1-ene |

| CAS Registry Number | 84029-93-6 |

Biological Activity Overview

The biological activity of 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene has been investigated in several studies, primarily focusing on its potential therapeutic applications and interactions with biological systems.

Antiviral Properties

Recent studies have indicated that certain derivatives of octadienes exhibit antiviral activity. For instance, compounds similar to 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene have been shown to possess anti-HIV properties. This activity is attributed to their ability to interfere with viral replication mechanisms and modulate immune responses .

The mechanism by which 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular receptors and signaling pathways involved in viral entry and replication. Additionally, its structural features may allow it to act as a substrate or inhibitor for various enzymes critical in metabolic pathways.

Case Study 1: Antiviral Activity Against HIV

In a controlled laboratory setting, the antiviral efficacy of 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene was evaluated against HIV strains. The study revealed that the compound exhibited significant inhibitory effects on viral replication in vitro. The results suggested that the compound could potentially serve as a lead for developing new antiviral agents .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted to evaluate the safety profile of 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene. The compound was tested on various human cell lines to determine its effects on cell viability. The findings indicated that while the compound showed some cytotoxic effects at higher concentrations, it remained relatively safe at therapeutic doses .

Interaction with Biomolecules

Research has demonstrated that 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene can interact with various biomolecules, including proteins and nucleic acids. These interactions may lead to alterations in cellular signaling pathways and gene expression profiles. Such changes could be pivotal in understanding the compound's therapeutic potential and mechanisms of action .

Toxicological Profile

A comprehensive toxicological profile of 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene has been established through various studies. The compound was found to have low acute toxicity; however, chronic exposure raised concerns regarding potential carcinogenic effects based on structural analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene, and how do reaction parameters affect yield and stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via acetal protection of a precursor alcohol using ethyl vinyl ether under acidic conditions (e.g., p-toluenesulfonic acid). Key parameters include solvent choice (anhydrous dichloromethane or toluene), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like over-alkylation. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing catalyst loading (1–5 mol%) can enhance yields .

Q. Which spectroscopic techniques are most reliable for structural confirmation of 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for assigning stereochemistry and verifying the ethoxyethoxy moiety. Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment, while Infrared (IR) spectroscopy confirms functional groups (e.g., C-O-C stretches at 1100–1250 cm⁻¹). Consistency in spectral data interpretation should align with IUPAC guidelines for terpene derivatives .

Q. What safety protocols are essential when handling 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene in laboratory settings?

- Methodological Answer : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store the compound in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ethoxyethoxy group .

Advanced Research Questions

Q. How does residual 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene influence the phase behavior and heating value of bio-oil blends, and what methods mitigate phase separation?

- Methodological Answer : Residual compounds can enhance hydrophobicity but may cause phase separation in polar bio-oils. Conduct miscibility tests using Hansen Solubility Parameters (HSPs) and employ co-solvents (e.g., 1-butanol) to stabilize blends. Calorimetric analysis (e.g., bomb calorimetry) quantifies heating value changes, while dynamic light scattering (DLS) monitors droplet size distribution in emulsions .

Q. What contradictions exist in literature regarding the catalytic stability of 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene under thermal stress, and how can experimental designs resolve these?

- Methodological Answer : Discrepancies arise in reported decomposition temperatures (e.g., 120–150°C). Use thermogravimetric analysis (TGA) coupled with GC-MS to identify degradation byproducts. Controlled kinetic studies under inert vs. oxidative atmospheres can isolate thermal vs. oxidative degradation pathways. Statistical tools like Arrhenius modeling predict shelf-life under varying storage conditions .

Q. How do stereochemical variations at the ethoxyethoxy group impact the reactivity of 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene in ring-opening lactonization reactions?

- Methodological Answer : Stereochemistry governs nucleophilic attack trajectories. Compare enantiomerically pure samples (e.g., (3S)-3-(1-Ethoxyethoxy)-γ-butyrolactone) using chiral HPLC and kinetic resolution experiments. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to explain stereoselectivity trends .

Q. What statistical approaches are recommended for analyzing discrepancies in catalytic efficiency data for 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene-mediated reactions?

- Methodological Answer : Apply multivariate analysis (e.g., Principal Component Analysis) to isolate variables like catalyst loading or solvent polarity. Use Grubbs’ test to identify outliers in replicate experiments, and design factorial experiments (e.g., 2³ factorial design) to quantify interaction effects between temperature, pressure, and reaction time .

Data Presentation Guidelines

- Tables : Include error margins (e.g., ±SD) and statistical significance (p-values) for reproducibility.

- Figures : Use high-resolution chromatograms or reaction schemes annotated with critical intermediates.

- References : Prioritize peer-reviewed journals (e.g., ChemPhysLipids) over non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.